molecular formula C19H20ClNO B5480170 N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride

N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B5480170
M. Wt: 313.8 g/mol
InChI Key: HAMZHLOZNGYMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a methoxy group and a phenylmethanamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product purification is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the naphthalene ring, to form dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, dihydro compounds, and various substituted aromatic compounds .

Mechanism of Action

The mechanism by which N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific combination of a methoxynaphthalene ring and a phenylmethanamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO.ClH/c1-21-19-12-11-16-9-5-6-10-17(16)18(19)14-20-13-15-7-3-2-4-8-15;/h2-12,20H,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMZHLOZNGYMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.